N-Nitrosomethylamine
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Overview
Description
N-nitrosomethanamine is a nitroso compound.
N-Nitrosomethanamine belongs to the class of organic compounds known as alkyldiazohydroxides. These are organonitrogen compounds with the general formula RN=NOH, where R = organyl.
Scientific Research Applications
Carcinogenicity and Tumorigenicity Studies
N-Nitrosomethylamine and its derivatives have been extensively studied for their carcinogenic and tumorigenic properties. For instance, N-Nitrosomethylbenzylamine (NMBA) has been used to study esophageal carcinogenesis in rats, highlighting the importance of treatment duration for its tumorigenic potential (Siglin, Khare, & Stoner, 1995). Similarly, studies on N-nitrosodiethylamine have provided insights into various benign and malignant liver lesions in rats, serving as a model for understanding liver cancer in humans (Ni et al., 1992).
Environmental Monitoring and Analysis
Research has also focused on the environmental presence and quantification of N-nitrosamines, including this compound. A study developed a method for the quantification of N-nitrosamines in atmospheric particulates, emphasizing the need for systematic monitoring due to potential health risks (Hong et al., 2017).
Water Treatment and Disinfection Byproducts
Investigations into N-nitrosamines as disinfection byproducts in water treatment have been significant. For example, research on N-nitrosodimethylamine (NDMA) formation during water and wastewater treatment highlights the role of organic precursors in its formation, suggesting strategies for prevention during chlorination (Mitch, Gerecke, & Sedlak, 2003).
Bioactivation and DNA-Adduct Formation
Studies have examined the bioactivation of N-nitrosamines and their interaction with DNA. The genotoxicity of N-nitrosodiethylamine in rat hepatocytes, for example, has been linked to its bioactivation and DNA-adduct formation, offering insights into its mutagenic and carcinogenic mechanisms (Aiub et al., 2011).
Risk Assessment and Public Health Implications
Research has also been conducted on the risk assessment and public health implications of N-nitrosamine contamination in medications. A study evaluated the cancer risks associated with nitrosamine contamination in common drugs, underscoring the importance of monitoring and regulatory oversight in pharmaceuticals (Li et al., 2021).
Properties
CAS No. |
64768-29-2 |
---|---|
Molecular Formula |
CH4N2O |
Molecular Weight |
60.056 g/mol |
IUPAC Name |
N-methylnitrous amide |
InChI |
InChI=1S/CH4N2O/c1-2-3-4/h1H3,(H,2,4) |
InChI Key |
CIJBKNZDKBKMFU-UHFFFAOYSA-N |
SMILES |
CNN=O |
Canonical SMILES |
CNN=O |
64768-29-2 | |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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